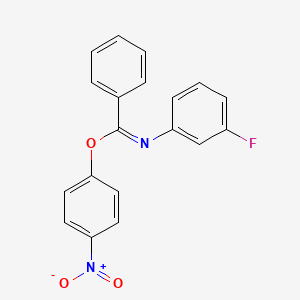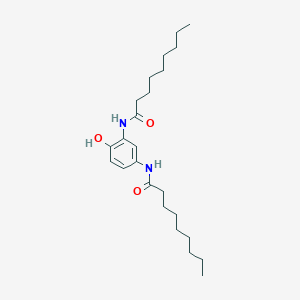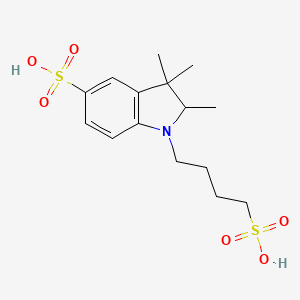
2,3,3-Trimethyl-1-(4-sulfobutyl)-2,3-dihydro-1H-indole-5-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3-Trimethyl-1-(4-sulfobutyl)-2,3-dihydro-1H-indole-5-sulfonic acid is an aromatic heterocyclic compound. It consists of a five-membered ring structure comprising three carbon atoms, one nitrogen atom, and one sulfur atom. This compound plays a significant role in biochemistry, physiology, and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethyl-1-(4-sulfobutyl)-2,3-dihydro-1H-indole-5-sulfonic acid involves the reaction of 2,3,3-trimethylindole with 1,4-butane sultone under specific conditions. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the formation of the sulfonic acid group .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2,3,3-Trimethyl-1-(4-sulfobutyl)-2,3-dihydro-1H-indole-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2,3,3-Trimethyl-1-(4-sulfobutyl)-2,3-dihydro-1H-indole-5-sulfonic acid finds diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3,3-Trimethyl-1-(4-sulfobutyl)-2,3-dihydro-1H-indole-5-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Sulfobutyl)-2,3,3-trimethylindolium, inner salt: This compound shares a similar structure but differs in its ionic form and specific functional groups.
4-(2,3,3-Trimethylindolio)butanesulfonate: Another related compound with a similar core structure but different substituents.
Uniqueness
2,3,3-Trimethyl-1-(4-sulfobutyl)-2,3-dihydro-1H-indole-5-sulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and its diverse applications in research and industry highlight its significance .
Propiedades
Número CAS |
111203-76-0 |
|---|---|
Fórmula molecular |
C15H23NO6S2 |
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
2,3,3-trimethyl-1-(4-sulfobutyl)-2H-indole-5-sulfonic acid |
InChI |
InChI=1S/C15H23NO6S2/c1-11-15(2,3)13-10-12(24(20,21)22)6-7-14(13)16(11)8-4-5-9-23(17,18)19/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,17,18,19)(H,20,21,22) |
Clave InChI |
FYLGKCQXFYNOIZ-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C2=C(N1CCCCS(=O)(=O)O)C=CC(=C2)S(=O)(=O)O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



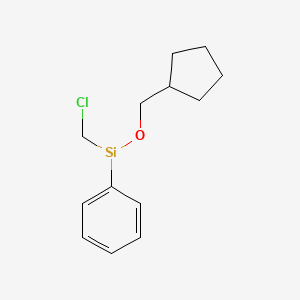
![2-[(E)-(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14326522.png)
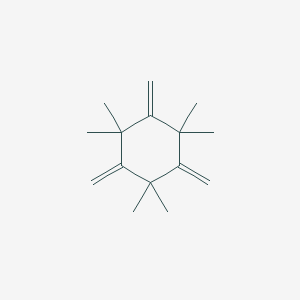
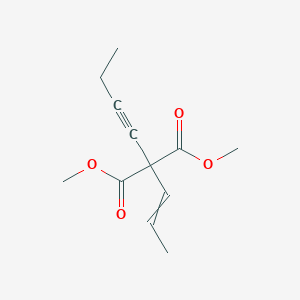
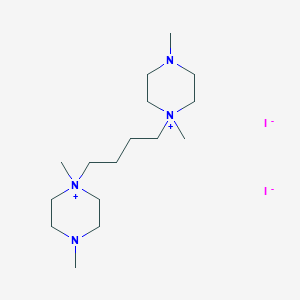
![4-Thiazolidinone, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B14326542.png)

![1-(4-Chlorophenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14326554.png)
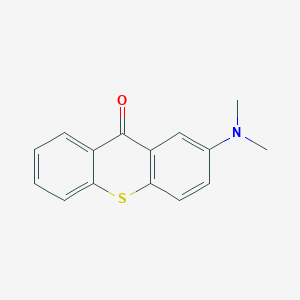
![N-Hydroxy-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide](/img/structure/B14326572.png)

